molecular formula C27H21FN2O5 B2724823 N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866340-13-8

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2724823
CAS No.: 866340-13-8
M. Wt: 472.472
InChI Key: DBHCYQALGLSATL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methylbenzoyl chloride, and various quinoline derivatives. The reaction conditions may involve:

    Step 1: Nitration of 4-fluoroaniline to introduce the nitro group.

    Step 2: Reduction of the nitro group to form the corresponding amine.

    Step 3: Acylation of the amine with 4-methylbenzoyl chloride to form the amide.

    Step 4: Cyclization reactions to form the quinoline core structure.

    Step 5: Introduction of the dioxino group through appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
  • N-(4-bromophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O5/c1-16-2-4-17(5-3-16)26(32)21-14-30(15-25(31)29-19-8-6-18(28)7-9-19)22-13-24-23(34-10-11-35-24)12-20(22)27(21)33/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHCYQALGLSATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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